Pyrrolidinyl urea derivative 3
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Overview
Description
Pyrrolidinyl urea derivative 3 is a compound that features a pyrrolidine ring and a urea moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidinyl urea derivative 3 typically involves the reaction of a pyrrolidine derivative with an isocyanate. One common method includes the reaction of pyrrolidine with phenyl isocyanate under mild conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of pyrrolidinyl urea derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidinyl urea derivative 3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Pyrrolidinyl urea derivative 3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of pyrrolidinyl urea derivative 3 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Prolinol: Used in asymmetric synthesis.
Uniqueness: Pyrrolidinyl urea derivative 3 is unique due to its combination of a pyrrolidine ring and a urea moiety, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C28H30F3N7O2 |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea |
InChI |
InChI=1S/C28H30F3N7O2/c1-17-26(19-13-32-36(2)14-19)35-38(21-7-5-20(29)6-8-21)27(17)34-28(39)33-25-16-37(10-11-40-3)15-22(25)18-4-9-23(30)24(31)12-18/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3,(H2,33,34,39)/t22-,25+/m0/s1 |
InChI Key |
XWJMJPIDPZSDIR-WIOPSUGQSA-N |
Isomeric SMILES |
CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=C(C=C3)F)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC |
Canonical SMILES |
CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC=C(C=C3)F)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC |
Origin of Product |
United States |
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